N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S.BrH/c1-11-3-2-4-13(9-11)17-16-18-15(10-22-16)12-5-7-14(8-6-12)19(20)21;/h2-10H,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMFLKOJRKPEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 3-methylphenylamine with 4-nitrobenzaldehyde in the presence of a thiazole-forming reagent. The reaction is carried out under controlled conditions, often involving a catalyst and a solvent such as ethanol or methanol. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-4-(4-aminophenyl)-1,3-thiazol-2-amine
- N-(3-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
- N-(3-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical and biological properties
Biological Activity
N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-methylaniline with 4-nitrophenylisothiocyanate. The resulting thiazole derivatives can be characterized using various techniques such as:
- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation.
- Mass Spectrometry : To confirm molecular weight and structure.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the range of 10–50 µg/mL against various bacterial strains, indicating its effectiveness as an antimicrobial agent .
Antitumor Activity
Thiazole compounds are recognized for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:
- IC50 Values : The compound has demonstrated IC50 values ranging from 5 to 15 µM across different cancer cell lines, suggesting strong antiproliferative effects .
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives can often be correlated with their structural features. Key observations include:
- Electron-Withdrawing Groups : The presence of nitro groups significantly enhances antimicrobial and anticancer activity.
- Substituents on the Phenyl Ring : Methyl groups at specific positions can increase lipophilicity and cellular uptake, thereby improving efficacy .
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial effects of various thiazole derivatives, including this compound. Results indicated that this compound exhibited superior activity compared to standard antibiotics like norfloxacin . -
Anticancer Efficacy Assessment :
A series of experiments were conducted on cancer cell lines (e.g., HT29 and Jurkat). The results revealed that the compound significantly inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer agent .
Q & A
Basic Research Question
- IR spectroscopy : Identifies key functional groups (e.g., C=N stretch at ~1620 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .
- 1H NMR : Aromatic protons appear as multiplet signals between δ 6.4–8.3 ppm; the thiazole NH proton is observed as a singlet at δ 4.1–4.2 ppm .
- Mass spectrometry (FABMS) : Molecular ion peaks at m/z 466–483 confirm molecular weight .
- Elemental analysis : Validates C, H, N, S content within ±0.3% deviation .
How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
Advanced Research Question
- Deuterated solvents : Use CDCl3 or DMSO-d6 to eliminate solvent interference in NMR .
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals and assigns carbon-proton correlations .
- Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and verify experimental data .
- X-ray crystallography : Resolves ambiguities in molecular geometry and confirms hydrogen bonding patterns (e.g., NH···Br interactions in the hydrobromide salt) .
What strategies enhance the compound’s stability during storage?
Basic Research Question
- Storage conditions : Keep in amber vials under argon at –20°C to prevent photodegradation and hygroscopicity .
- Lyophilization : Freeze-drying the compound as a lyophilized powder reduces hydrolysis risks .
- Stabilizers : Add 1% w/w ascorbic acid to aqueous solutions to inhibit oxidative degradation .
What in vitro assays are suitable for initial biological activity screening?
Basic Research Question
- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli with 50–100 µg/mL compound concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using IC50 values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenase-2 (COX-2) .
How can the mechanism of action in cancer cells be elucidated?
Advanced Research Question
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis regulators like Bcl-2) .
- Kinase profiling : Use immobilized kinase arrays to detect binding affinities for targets like EGFR or VEGFR2 .
- Molecular docking : AutoDock Vina simulations predict binding modes with DNA or tubulin .
What analytical methods resolve batch-to-batch variability in synthesis?
Advanced Research Question
- HPLC-PDA : Monitor purity (>98%) with a C18 column (acetonitrile/0.1% TFA gradient) .
- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content .
- Chiral chromatography : Ensures enantiomeric purity if asymmetric synthesis is employed .
How does the nitrophenyl group influence reactivity in downstream modifications?
Advanced Research Question
- Electrophilic substitution : The nitro group directs reactions to the meta position, enabling selective functionalization (e.g., reduction to NH2 for conjugation) .
- Photoreactivity : UV irradiation (254 nm) induces nitro-to-nitrite isomerization, useful in photolabile prodrug designs .
What computational tools predict the compound’s ADMET properties?
Advanced Research Question
- SwissADME : Estimates solubility (LogP ~3.2), blood-brain barrier permeability, and CYP450 interactions .
- ProTox-II : Predicts toxicity endpoints (e.g., LD50 = 280 mg/kg in rats) .
- Molecular dynamics simulations : Analyze membrane permeation using CHARMM force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
